molecular formula C19H23F2NO B2799994 N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide CAS No. 942034-40-4

N-[1-(adamantan-1-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B2799994
CAS No.: 942034-40-4
M. Wt: 319.396
InChI Key: LDSAJAZXOVGPJX-UHFFFAOYSA-N
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Description

“N-[1-(Adamantan-1-yl)ethyl]-3,4-difluorobenzamide” is a chemical compound with the molecular formula C19H23F2NO . It is a derivative of adamantane, a type of diamondoid .

Scientific Research Applications

Structural and Spectroscopic Characterization

Studies have delved into the molecular structure, electronic properties, and vibrational spectra of adamantan-1-yl derivatives to understand their biological activity mechanisms better. For example, comprehensive investigations using DFT/B3LYP method and spectroscopic techniques (FT-IR, FT-Raman, and UV-Vis) provide insights into the molecule's stability, reactivity, and potential anti-inflammatory applications (Abdul-Malek S. Al-Tamimi et al., 2014).

Synthesis Methodologies

Research on adamantane derivatives includes novel synthesis approaches to enhance their chemical properties and biological activities. For instance, the oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3 · 3H2O to produce important derivatives used in further chemical synthesis and applications in enhancing oils and transmission fluids' rheological characteristics (R. Khusnutdinov & T. M. Oshnyakova, 2015).

Biological Applications

Adamantane derivatives are investigated for their potential in drug development, showing promising results in antiarrhythmic activities. Novel 2-aminoadamantane derivatives have been synthesized and demonstrated marked antiarrhythmic effects in various models, indicating their potential as safer alternatives to existing antiarrhythmic drugs (N. I. Avdyunina et al., 2019).

Quantum Chemical Analysis

Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines reveal the importance of hydrogen bonding and other non-covalent interactions in stabilizing molecular structures, contributing to a deeper understanding of their chemical and biological behaviors (A. El-Emam et al., 2020).

Chemotherapeutic and Antimicrobial Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activities and in vivo hypoglycemic activities, demonstrating potent broad-spectrum antibacterial activity and significant reduction in serum glucose levels in diabetic rats, highlighting their potential for developing new therapeutic agents (L. H. Al-Wahaibi et al., 2017).

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO/c1-11(22-18(23)15-2-3-16(20)17(21)7-15)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSAJAZXOVGPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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